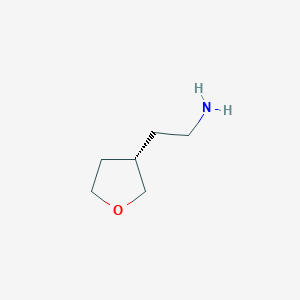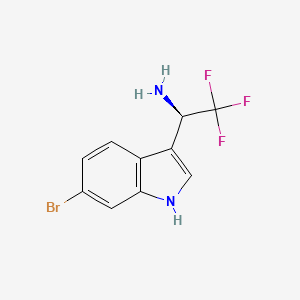
2-Bromo-3-methyl-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and nitro groups. This compound is typically a yellow to orange solid and is used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-4-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 3-methyl aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, concentration, and reaction time, are optimized to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-methyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 2-Bromo-3-methyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 2-Bromo-3-carboxy-4-nitroaniline.
Aplicaciones Científicas De Investigación
2-Bromo-3-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-methyl-4-nitroaniline depends on its chemical structure and the specific reactions it undergoes. The nitro group is electron-withdrawing, making the compound more reactive towards nucleophilic substitution. The bromine atom can participate in various substitution reactions, while the methyl group can undergo oxidation. These reactions can lead to the formation of various products with different biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-nitroaniline: Similar structure but lacks the methyl group.
3-Bromo-4-nitroaniline: Similar structure but the bromine and nitro groups are at different positions.
2-Chloro-3-methyl-4-nitroaniline: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-3-methyl-4-nitroaniline is unique due to the presence of the bromine, methyl, and nitro groups in specific positions on the benzene ring. This unique arrangement allows it to undergo specific chemical reactions and exhibit distinct biological activities compared to its similar compounds .
Propiedades
Fórmula molecular |
C7H7BrN2O2 |
|---|---|
Peso molecular |
231.05 g/mol |
Nombre IUPAC |
2-bromo-3-methyl-4-nitroaniline |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-6(10(11)12)3-2-5(9)7(4)8/h2-3H,9H2,1H3 |
Clave InChI |
AMZHDCFGOCLCAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1Br)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14049922.png)

![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3R)-3-piperidinyl]-](/img/structure/B14049925.png)


